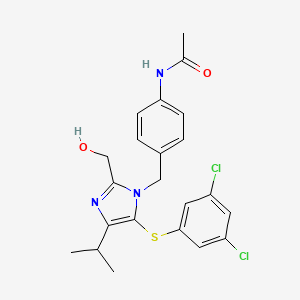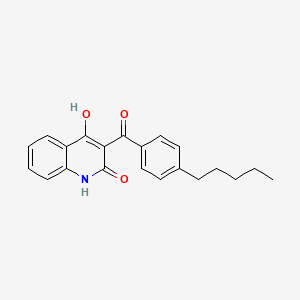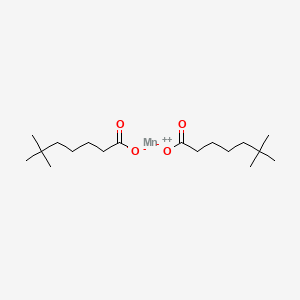
Manganese neononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese neononanoate is a chemical compound that consists of manganese ions coordinated with neononanoate ligands Manganese is a transition metal known for its various oxidation states and its role in numerous biological and industrial processes Neononanoate is a carboxylate ligand derived from neononanoic acid, a branched-chain fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese neononanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with neononanoic acid or its sodium salt. The reaction typically occurs in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
MnCl2+2C9H19COONa→Mn(C9H19COO)2+2NaCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. The product is typically purified by recrystallization or filtration to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Manganese neononanoate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other carboxylates or coordinating molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can serve as reducing agents.
Substitution: Reactions with other carboxylic acids or their salts can lead to ligand exchange.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction could produce manganese(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese neononanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme mimetics and as a source of manganese in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of manganese neononanoate involves the coordination of manganese ions with neononanoate ligands, which can influence the redox properties and reactivity of the compound. In biological systems, manganese can act as a cofactor for various enzymes, participating in redox reactions and electron transfer processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biomedical research.
Comparación Con Compuestos Similares
Similar Compounds
Manganese acetate: Another manganese carboxylate with similar coordination properties.
Manganese oxalate: A manganese compound with oxalate ligands, used in different applications.
Manganese citrate: A manganese complex with citrate ligands, often used in dietary supplements.
Uniqueness
Manganese neononanoate is unique due to the branched structure of the neononanoate ligand, which can impart different solubility and reactivity characteristics compared to other manganese carboxylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
93918-16-2 |
|---|---|
Fórmula molecular |
C18H34MnO4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
6,6-dimethylheptanoate;manganese(2+) |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
GVFSWTBQAVOAIM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


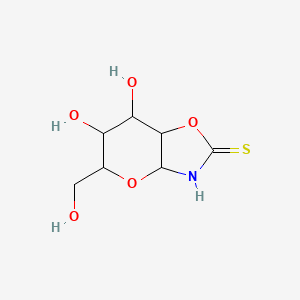
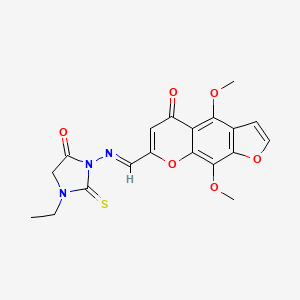
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)

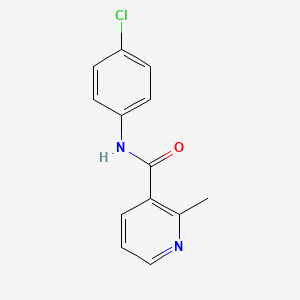
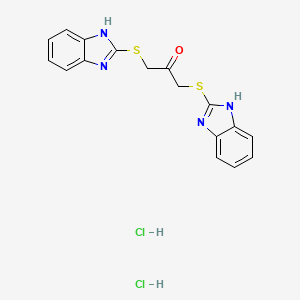
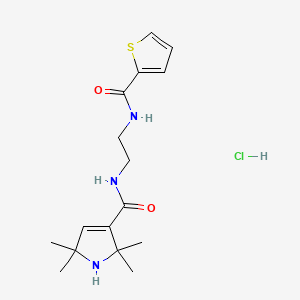
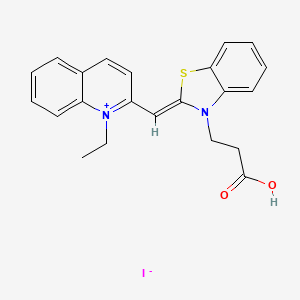
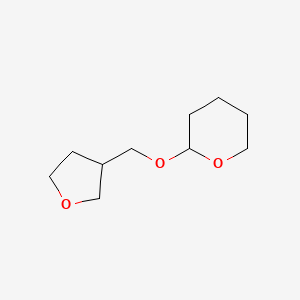
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

